An In-depth Technical Guide to 2-O-ethyl PAF C-16: Synthesis and Chemical Properties
An In-depth Technical Guide to 2-O-ethyl PAF C-16: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 2-O-ethyl PAF C-16 (1-O-hexadecyl-2-O-ethyl-sn-glyceryl-3-phosphorylcholine), a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). This document is intended to serve as a valuable resource for researchers in pharmacology, immunology, and drug development.
Chemical Properties
2-O-ethyl PAF C-16 is a structural analog of PAF C-16 where the acetyl group at the sn-2 position of the glycerol (B35011) backbone is replaced by an ethyl ether linkage. This modification significantly influences its biological activity.
| Property | Value |
| Chemical Name | 1-O-hexadecyl-2-O-ethyl-sn-glyceryl-3-phosphorylcholine |
| Synonyms | 2-O-ethyl PAF C-16 |
| Molecular Formula | C₂₆H₅₆NO₆P |
| Molecular Weight | 509.7 g/mol |
| CAS Number | 78858-42-1 |
Synthesis of 2-O-ethyl PAF C-16
Proposed Synthetic Pathway
The synthesis would likely proceed via the following conceptual steps:
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Protection of the phosphocholine (B91661) headgroup: The polar phosphocholine headgroup of Lyso-PAF C-16 may require protection to prevent side reactions during the alkylation step.
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O-alkylation of the sn-2 hydroxyl group: The free hydroxyl group at the sn-2 position of the protected Lyso-PAF C-16 would be deprotonated with a suitable base to form an alkoxide. This alkoxide would then react with an ethylating agent, such as ethyl iodide or diethyl sulfate, via a Williamson ether synthesis to introduce the ethyl ether linkage.
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Deprotection: The protecting group on the phosphocholine headgroup would then be removed to yield the final product, 2-O-ethyl PAF C-16.
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Purification: The final compound would be purified using chromatographic techniques, such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC), to ensure high purity.
Caption: Proposed synthetic pathway for 2-O-ethyl PAF C-16.
Biological Activity and Signaling Pathway
2-O-ethyl PAF C-16 is a synthetic PAF analog that exhibits distinct biological activities. It is a less potent agonist for platelet aggregation compared to other PAF analogs like methylcarbamyl PAF C-16. However, it has been shown to cause the aggregation of neutrophils.[1]
PAF Receptor Signaling
PAF and its analogs exert their effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). The binding of 2-O-ethyl PAF C-16 to the PAFR is expected to initiate a signaling cascade similar to that of endogenous PAF, albeit with different potency. The primary signaling pathways activated by the PAF receptor involve Gq and Gi proteins.
Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. These signaling events culminate in various cellular responses, including platelet and neutrophil aggregation, inflammation, and other physiological and pathological processes.
Caption: PAF receptor signaling pathway.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of 2-O-ethyl PAF C-16 are not extensively published. However, based on standard methodologies for assessing PAF-like activity, the following outlines a general procedure for a key assay.
Platelet Aggregation Assay
This assay measures the ability of a compound to induce platelet aggregation in platelet-rich plasma (PRP).
Objective: To determine the pro-aggregatory or inhibitory effects of 2-O-ethyl PAF C-16 on human or rabbit platelets.
Materials:
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2-O-ethyl PAF C-16
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Platelet-rich plasma (PRP) from healthy human donors or rabbits
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Platelet-poor plasma (PPP) for baseline correction
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Agonist (e.g., PAF C-16, ADP, collagen) for antagonist studies
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Aggregometer
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Saline buffer
Procedure:
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Preparation of Platelet-Rich Plasma (PRP):
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Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
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Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
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Carefully collect the supernatant (PRP).
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Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
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Aggregation Measurement:
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Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a magnetic stir bar.
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Set the baseline (0% aggregation) with PRP and the 100% aggregation level with PPP.
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Add a known concentration of 2-O-ethyl PAF C-16 to the PRP and record the change in light transmission over time. The increase in light transmission corresponds to platelet aggregation.
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For antagonist studies, pre-incubate the PRP with 2-O-ethyl PAF C-16 for a short period before adding a known platelet agonist (e.g., PAF C-16).
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Data Analysis:
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The aggregation is quantified as the maximum percentage change in light transmission.
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For agonists, dose-response curves can be generated to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
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For antagonists, the inhibitory concentration (IC₅₀) or the dissociation constant (Kₑ) can be calculated.
Quantitative Data
Quantitative data on the biological activity of 2-O-ethyl PAF C-16 is limited. However, some studies have reported the antagonistic properties of related 2-O-ethyl PAF analogs.
| Compound | Assay | Species | Parameter | Value | Reference |
| 1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-5'-trimethylammoniumpentyl ester | PAF-induced platelet aggregation | Human/Rabbit | Kₑ | 4.4 µM | [2] |
| 1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-6'-trimethylammoniumhexyl ester | PAF-induced platelet aggregation | Human/Rabbit | Kₑ | 10.5 µM | [2] |
Note: Kₑ is the equilibrium dissociation constant, a measure of the affinity of an antagonist for its receptor.
Conclusion
2-O-ethyl PAF C-16 is a valuable synthetic tool for studying the structure-activity relationships of PAF and its receptor. Its unique biological profile, characterized by reduced platelet aggregation potency and the ability to induce neutrophil aggregation, makes it an interesting subject for further investigation in the fields of inflammation and immunology. While a detailed synthesis protocol is not widely available, the proposed synthetic route provides a conceptual framework for its preparation. Further research is warranted to fully elucidate its pharmacological properties and potential therapeutic applications.
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proaggregatory and inhibitory effects of 2-O-ethyl analogues of platelet-activating factor (PAF) on human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
